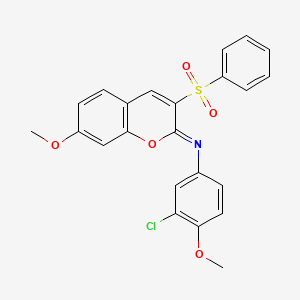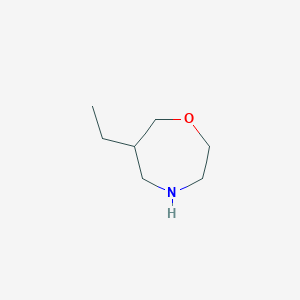
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, also known as FUB-APINACA, is a synthetic cannabinoid that has been found to have potential scientific research applications. This compound was first synthesized in 2013 and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone involves the reaction of 4-(2-fluorophenyl)piperazine with 2-(4,6-dimethylbenzofuran-3-yl)acetyl chloride in the presence of a base to form the desired product.
Starting Materials
4-(2-fluorophenyl)piperazine, 2-(4,6-dimethylbenzofuran-3-yl)acetyl chloride, Base (e.g. triethylamine)
Reaction
Add 4-(2-fluorophenyl)piperazine to a reaction flask, Add a base (e.g. triethylamine) to the reaction flask, Add 2-(4,6-dimethylbenzofuran-3-yl)acetyl chloride to the reaction flask, Stir the reaction mixture at room temperature for several hours, Quench the reaction with water, Extract the product with an organic solvent (e.g. dichloromethane), Dry the organic layer with anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain the desired product
作用机制
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone acts as a potent agonist of the CB1 and CB2 receptors in the body. This compound binds to these receptors and activates them, leading to a range of physiological and biochemical effects. The exact mechanism of action of 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body.
生化和生理效应
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has been found to have a range of biochemical and physiological effects in the body. This compound has been shown to induce hypothermia, reduce locomotor activity, and alter pain perception in animal models. 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting potential therapeutic applications in the treatment of anxiety and depression.
实验室实验的优点和局限性
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has several advantages for lab experiments, including its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for investigating the effects of cannabinoids on the body. This compound is also relatively stable and has a long shelf life, making it a convenient reagent for lab experiments. However, 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological disorders, including anxiety, depression, and chronic pain. Another area of interest is the development of new synthetic cannabinoids with improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone and its effects on the body.
科学研究应用
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has been studied for its potential scientific research applications in the field of cannabinoid research. This compound has been found to have high affinity for the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has been used in studies to investigate the effects of cannabinoids on the central nervous system, including their potential therapeutic applications in the treatment of various neurological disorders.
属性
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-17(14-27-20(22)12-15)13-21(26)25-9-7-24(8-10-25)19-6-4-3-5-18(19)23/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSZMUHOLDKZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-propen-1-one](/img/structure/B2785941.png)
![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)

![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2785947.png)

![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)

![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2785955.png)


![2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2785959.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2785963.png)
